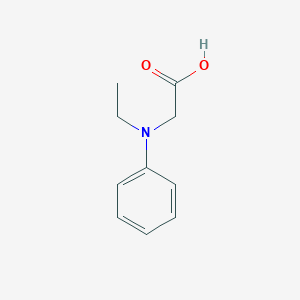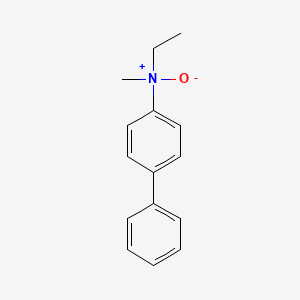![molecular formula C11H10OS B14486594 1-[(S)-methylsulfinyl]naphthalene CAS No. 63699-45-6](/img/structure/B14486594.png)
1-[(S)-methylsulfinyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(S)-methylsulfinyl]naphthalene is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is characterized by the presence of a methylsulfinyl group attached to the naphthalene structure. Naphthalene and its derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Vorbereitungsmethoden
One common method is the sulfoxidation of 1-methylnaphthalene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction conditions, including temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.
Industrial production methods for naphthalene derivatives often involve the distillation and fractionation of petroleum or coal tar, followed by further chemical modifications to introduce specific functional groups .
Analyse Chemischer Reaktionen
1-[(S)-methylsulfinyl]naphthalene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation of naphthalene can yield naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid depending on the reaction temperature .
Wissenschaftliche Forschungsanwendungen
1-[(S)-methylsulfinyl]naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Naphthalene derivatives have been studied for their antimicrobial and antioxidant properties.
Medicine: Some naphthalene derivatives are used in pharmaceuticals for their therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-[(S)-methylsulfinyl]naphthalene involves its interaction with specific molecular targets and pathways. The methylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity . The naphthalene core can undergo electrophilic aromatic substitution, allowing the compound to interact with various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
1-[(S)-methylsulfinyl]naphthalene can be compared with other naphthalene derivatives such as:
1-methylnaphthalene: Lacks the sulfoxide group, making it less reactive in redox reactions.
2-methylnaphthalene: Similar structure but with the methyl group in a different position, affecting its chemical properties.
Naphthalene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfoxide, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to other naphthalene derivatives .
Eigenschaften
CAS-Nummer |
63699-45-6 |
|---|---|
Molekularformel |
C11H10OS |
Molekulargewicht |
190.26 g/mol |
IUPAC-Name |
1-[(S)-methylsulfinyl]naphthalene |
InChI |
InChI=1S/C11H10OS/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/t13-/m0/s1 |
InChI-Schlüssel |
NGENVFQTINDJEL-ZDUSSCGKSA-N |
Isomerische SMILES |
C[S@](=O)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CS(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


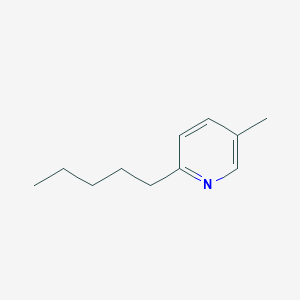
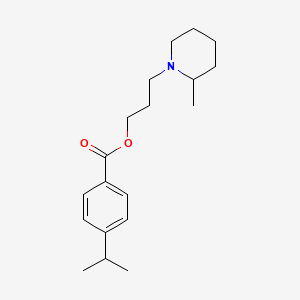
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
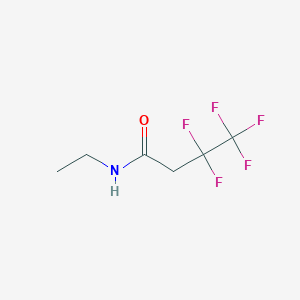

![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)
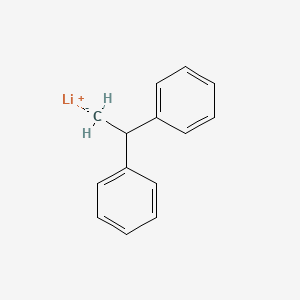
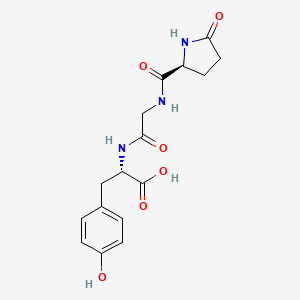

![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
